1-(2,4,6-Trichloropyrimidin-5-yl)ethanone
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Overview
Description
1-(2,4,6-Trichloropyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C6H3Cl3N2O and a molecular weight of 225.46 g/mol It is characterized by the presence of a pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and an ethanone group at position 5
Preparation Methods
The synthesis of 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4,6-trichloropyrimidine with acetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the ethanone group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(2,4,6-Trichloropyrimidin-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols under appropriate conditions.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, leading to the formation of various heterocyclic compounds.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4,6-Trichloropyrimidin-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone involves its interaction with various molecular targets. The chlorine atoms and the ethanone group confer reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules . This reactivity is exploited in the design of inhibitors and other bioactive compounds that can modulate biological pathways.
Comparison with Similar Compounds
1-(2,4,6-Trichloropyrimidin-5-yl)ethanone can be compared with other chlorinated pyrimidine derivatives such as:
1-(2,4-Dichloropyrimidin-5-yl)ethanone: This compound has two chlorine atoms instead of three, which affects its reactivity and applications.
2,4,6-Trichloropyrimidine: Lacks the ethanone group, making it less versatile in certain synthetic applications.
Properties
IUPAC Name |
1-(2,4,6-trichloropyrimidin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O/c1-2(12)3-4(7)10-6(9)11-5(3)8/h1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYWQFNIYCGPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(N=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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